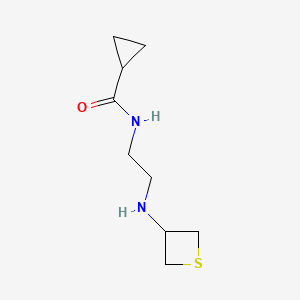
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide typically involves the reaction of N-arylsulfonamides with 2-(chloromethyl)thiirane in the presence of alkali. This reaction yields the corresponding N-(thietan-3-yl)sulfonamides . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying the biological activity of sulfur-containing compounds.
Industry: Used in the production of various chemicals and materials that require sulfur-containing intermediates.
作用机制
The mechanism of action of N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide involves its interaction with molecular targets and pathways in biological systems. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways, making the compound useful in studying biochemical processes.
相似化合物的比较
Similar Compounds
Thiiranes: Three-membered sulfur-containing heterocycles that are structurally similar to thietanes but have different reactivity and applications.
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thiiranes and thietanes, respectively, which are also used in organic synthesis and have distinct chemical properties.
Uniqueness
N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide is unique due to its combination of a thietane ring and a cyclopropanecarboxamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C9H16N2OS |
|---|---|
分子量 |
200.30 g/mol |
IUPAC 名称 |
N-[2-(thietan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2OS/c12-9(7-1-2-7)11-4-3-10-8-5-13-6-8/h7-8,10H,1-6H2,(H,11,12) |
InChI 键 |
HSLAEKXBGBJDGC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NCCNC2CSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)
![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
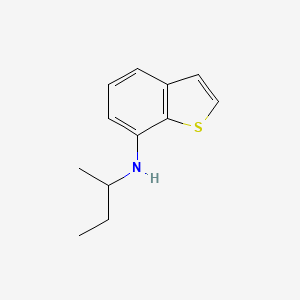

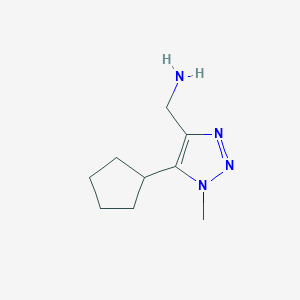
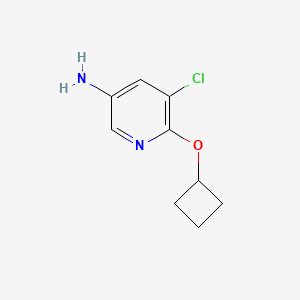

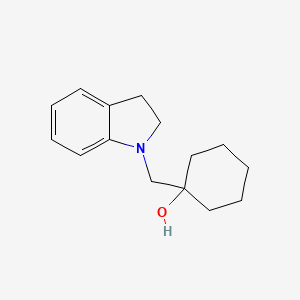
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
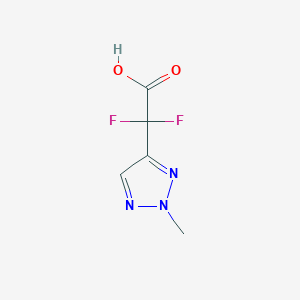
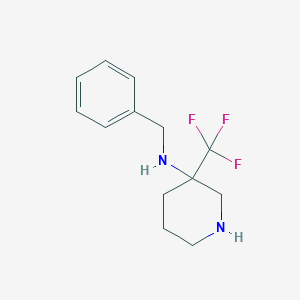
![Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B15277868.png)
